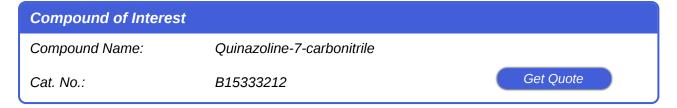


An In-Depth Technical Guide to the Chemical Properties of Quinazoline-7-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-7-carbonitrile is a heterocyclic organic compound featuring a fused quinazoline ring system with a nitrile group at the 7-position. The quinazoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a carbonitrile moiety, a versatile functional group, offers potential for further chemical modifications and specific interactions with biological targets. This technical guide provides a comprehensive overview of the core chemical properties of Quinazoline-7-carbonitrile, including its physicochemical characteristics, spectral data, reactivity, and stability, along with a detailed experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **Quinazoline-7-carbonitrile** are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in various chemical and biological systems.



Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ N ₃	[2][3]
Molecular Weight	155.16 g/mol	[2][3]
CAS Number	1231761-04-8	[3]
Appearance	Not explicitly reported, but quinazoline is a beige powder/solid.	[4]
Melting Point	Data not available for Quinazoline-7-carbonitrile. The parent quinazoline has a melting point of 45-48 °C.	[4]
Boiling Point	Data not available for Quinazoline-7-carbonitrile. The parent quinazoline has a boiling point of 243 °C.	[4]
Solubility	Data not available for Quinazoline-7-carbonitrile. The parent quinazoline is soluble in water.	[5]

Spectral Data

Spectroscopic data is essential for the identification and characterization of **Quinazoline-7-carbonitrile**. While specific spectra for this compound are not readily available in public databases, the expected spectral characteristics can be inferred from data on the parent quinazoline molecule and related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of the parent quinazoline provides a reference for the expected chemical shifts of the protons on the quinazoline ring system.[6] The introduction of the electron-withdrawing nitrile group at the 7-position is expected to cause a downfield shift for the adjacent protons.



• ¹³C NMR: Similarly, the carbon NMR spectrum of quinazoline can be used to predict the chemical shifts for **Quinazoline-7-carbonitrile**.[7] The carbon of the nitrile group typically appears in the range of 110-125 ppm. The carbons in the aromatic rings will show characteristic shifts, with those closer to the nitrogen atoms and the nitrile group being influenced by their electronic effects.[8]

Infrared (IR) Spectroscopy

The IR spectrum of **Quinazoline-7-carbonitrile** would be characterized by the following key absorption bands:

- C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.[9]
- Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹.[10]
- C=N and C=C Stretching: Multiple bands in the 1475-1635 cm⁻¹ region corresponding to the quinazoline ring system.[11]
- C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic protons would appear in the fingerprint region.[11]

Mass Spectrometry (MS)

In a mass spectrum, **Quinazoline-7-carbonitrile** would be expected to show a molecular ion peak (M⁺) at m/z 155, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN (m/z 27) from the nitrile group and fragmentation of the quinazoline ring.

Reactivity and Stability

The reactivity of **Quinazoline-7-carbonitrile** is governed by the chemical nature of both the quinazoline ring and the nitrile functional group.

Quinazoline Ring System

• Stability: The quinazoline ring is generally stable in cold, dilute acidic and alkaline solutions. However, it is susceptible to hydrolysis upon boiling in these conditions.[4]



- Electrophilic Substitution: The benzene portion of the quinazoline ring is more susceptible to electrophilic attack than the pyrimidine ring.
- Nucleophilic Substitution: The pyrimidine ring, particularly at positions 2 and 4, is susceptible to nucleophilic attack, especially if substituted with a good leaving group like a halogen.

Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

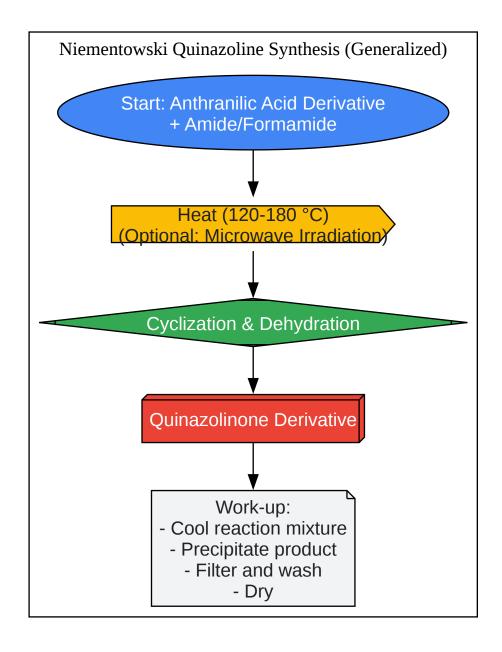
- Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat.[12] This would convert Quinazoline-7-carbonitrile into Quinazoline-7-carboxylic acid.
- Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).
- Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, offering a route to synthesize more complex heterocyclic systems.

Experimental Protocols

While a specific, detailed synthesis protocol for **Quinazoline-7-carbonitrile** is not readily available in the reviewed literature, a general and widely used method for the synthesis of quinazolines is the Niementowski Quinazoline Synthesis.[12][13] This method involves the condensation of an anthranilic acid derivative with an amide. A plausible synthetic route for a related compound, 7-hydroxyquinazoline-4-carboxylic acid, has been described, which could be adapted.[14]

Below is a generalized experimental workflow for a Niementowski-type synthesis that could potentially be adapted for the synthesis of a precursor to **Quinazoline-7-carbonitrile**.





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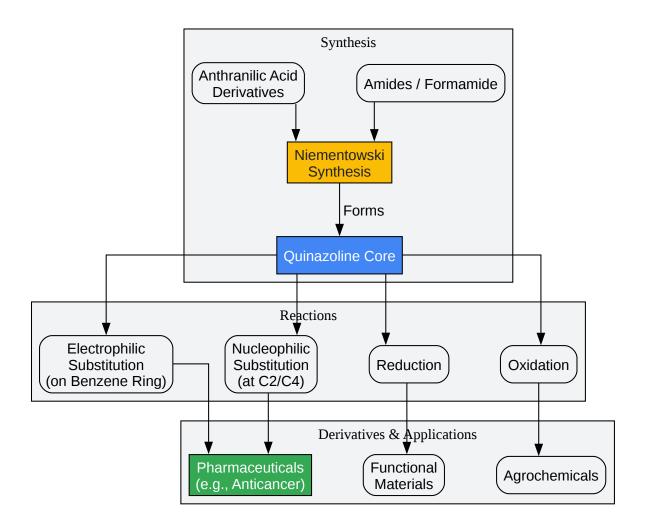
Caption: Generalized workflow for the Niementowski Quinazoline Synthesis.

To specifically synthesize **Quinazoline-7-carbonitrile**, one would likely start with 2-amino-5-cyanobenzoic acid and react it with formamide or a similar reagent to construct the pyrimidine ring. Further modifications might be necessary to achieve the final product.

Logical Relationships in Quinazoline Chemistry



The following diagram illustrates the key chemical transformations and relationships of the quinazoline ring system, providing a conceptual map for potential synthetic strategies and derivatizations.



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Caption: Key synthetic routes and reactions of the quinazoline core.

Conclusion



Quinazoline-7-carbonitrile represents a valuable scaffold for medicinal chemistry and drug development, combining the proven biological relevance of the quinazoline ring with the versatile reactivity of the nitrile group. While specific quantitative data for this compound is not extensively documented in publicly accessible literature, this guide provides a solid foundation of its expected chemical properties based on the well-established chemistry of its constituent moieties. Further experimental investigation is warranted to fully elucidate the specific characteristics and biological potential of this promising molecule. The provided generalized synthetic workflow offers a starting point for its preparation, enabling further research into its properties and applications.

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